Sivelestat sodium
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Overview
Description
Sivelestat sodium salt is a selective inhibitor of human neutrophil elastase, an enzyme involved in the inflammatory response. Developed by Ono Pharmaceutical Industries in 2002, it was the first elastase inhibitor used for treating acute lung injury associated with systemic inflammatory response syndrome . This compound salt can selectively inhibit elastase release from neutrophils, reduce pulmonary vascular permeability, and inhibit the production of proinflammatory factors .
Mechanism of Action
Target of Action
Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .
Mode of Action
This compound acts as a neutrophil elastase inhibitor . It inhibits the release of NE from neutrophils, thereby reducing the activation and infiltration of inflammatory cells . This inhibition leads to a decrease in the production of inflammatory factors, such as TNF-α and IL-6 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway . By inhibiting NE, this compound can suppress the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the inflammatory response .
Pharmacokinetics
It’s known that this compound can be administered intravenously , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the levels of serum inflammatory factors, an improvement in cardiac function, and a decrease in heart rate variability in patients with Sepsis-induced ARDS and SCM . It also improves the oxygenation index of patients with COVID-19-associated ARDS .
Action Environment
For instance, in patients with a baseline oxygenation index < 200 mmHg, this compound was found to considerably reduce the risk of death .
Biochemical Analysis
Biochemical Properties
Sivelestat sodium interacts with human neutrophil elastase (HNE), a serine protease produced by neutrophils . It inhibits HNE in a competitive manner . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . In patients with ALI/ARDS, this compound therapy might increase the PaO2/FiO2 level .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival and proliferation. It also inhibits the JNK/NF-κB signaling pathway , which plays a key role in inflammation and immune responses. Furthermore, it reduces inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to the blockage NF-kB pathway activators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. After three days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. After treatment with different doses of this compound, PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the PI3K/AKT/mTOR signaling pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Transport and Distribution
It is known that this compound can inhibit the inflammatory reaction during systemic inflammatory response syndrome and alleviate lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sivelestat sodium salt typically involves a four-step process starting from isatoic anhydride and glycine benzyl ester hydrochloride . The intermediate is then condensed with 4-(chlorosulfonyl)phenyl pivalate, followed by debenzylation using palladium on carbon, and finally, the sodium salt is formed by reacting with sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound salt involve similar synthetic routes but are optimized for large-scale production. This includes the use of nonpolar organic solvents, alkaline acid-binding agents, and amide-type catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sivelestat sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon is often used for hydrogenation reactions.
Substitution: Chlorosulfonyl compounds are used for sulfonamide substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound salt, which can be used for further research and development .
Scientific Research Applications
Sivelestat sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying elastase inhibition and related chemical reactions.
Biology: It is employed in research on neutrophil elastase and its role in inflammatory diseases.
Medicine: this compound salt is used in clinical studies for treating acute lung injury, acute respiratory distress syndrome, and other inflammatory conditions
Comparison with Similar Compounds
Ulinastatin: Another elastase inhibitor used for treating inflammatory conditions.
Elafin: A natural elastase inhibitor with similar applications.
Rebamipide: A compound with anti-inflammatory properties but different mechanisms of action
Uniqueness: Sivelestat sodium salt is unique due to its high selectivity for human neutrophil elastase and its ability to reduce pulmonary vascular permeability and inhibit proinflammatory factors . This makes it particularly effective in treating acute lung injury and related conditions.
Properties
CAS No. |
150374-95-1 |
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Molecular Formula |
C20H22N2NaO7S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |
InChI Key |
YIPPOMHPJSWADI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |
Synonyms |
sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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